molecular formula C7H6ClNO3 B1596390 2-Chloro-4-nitrobenzyl alcohol CAS No. 52301-88-9

2-Chloro-4-nitrobenzyl alcohol

Cat. No. B1596390
CAS RN: 52301-88-9
M. Wt: 187.58 g/mol
InChI Key: XHIXVZHYFBOAJT-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole is slowly added to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. Then the green reaction mixture is cooled down using ice and at maximum 20° C. combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water. After 1.5 hours stirring, the reaction mixture is diluted with 200 mL of water and then neutralized with 250 mL of semiconcentrated hydrochloric acid. It is stirred for 1 hour, then extracted twice with ethyl acetate and the organic phase is dried over sodium sulfate. The desiccant is filtered off and the solvent is evaporated down. The residue is crystallized with petroleum ether, suction filtered, and dried at 50° C. in the drying chamber. Yield: 37.66 g (100% of theory); melting point: 62° C.-64° C.; C7H6ClNO3 (M=187.58); calc.: molecular ion peak (M+H)+: 187/189 (Cl); found: molecular ion peak (M+H)+: 187/189 (Cl); Rf value: 0.70 (silica gel, dichloromethane/methanol (90:10)).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[Cl:13][C:14]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].[BH4-].[Na+].Cl>C1COCC1.O>[Cl:13][C:14]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:15]=1[CH2:16][OH:17] |f:2.3|

Inputs

Step One
Name
Quantity
35.9 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
41.1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the green reaction mixture is cooled down
CUSTOM
Type
CUSTOM
Details
at maximum 20° C.
STIRRING
Type
STIRRING
Details
After 1.5 hours stirring
Duration
1.5 h
STIRRING
Type
STIRRING
Details
It is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is crystallized with petroleum ether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in the drying chamber

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.